molecular formula C13H17N3O2S B2915767 1-(4-(Thiophen-3-yl)piperidine-1-carbonyl)imidazolidin-2-one CAS No. 1797873-29-0

1-(4-(Thiophen-3-yl)piperidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2915767
CAS No.: 1797873-29-0
M. Wt: 279.36
InChI Key: FDAIIQRGOZIKFB-UHFFFAOYSA-N
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Description

1-(4-(Thiophen-3-yl)piperidine-1-carbonyl)imidazolidin-2-one is a versatile compound with a unique structure that combines a thiophene ring, a piperidine ring, and an imidazolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Thiophen-3-yl)piperidine-1-carbonyl)imidazolidin-2-one typically involves the reaction of thiophene derivatives with piperidine and imidazolidinone under specific conditions. One common method involves the use of a thiophene-3-carbonyl chloride, which reacts with piperidine to form the intermediate compound. This intermediate is then reacted with imidazolidinone to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Thiophen-3-yl)piperidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(4-(Thiophen-3-yl)piperidine-1-carbonyl)imidazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(Thiophen-3-yl)piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. The thiophene ring can interact with biological receptors, while the piperidine and imidazolidinone moieties can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-[(Thiophen-3-yl)carbonyl]piperidine: Shares the thiophene and piperidine moieties but lacks the imidazolidinone ring.

    Thiophene derivatives: Various thiophene-based compounds with different substituents and functional groups.

Uniqueness

1-(4-(Thiophen-3-yl)piperidine-1-carbonyl)imidazolidin-2-one is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

1-(4-thiophen-3-ylpiperidine-1-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c17-12-14-4-7-16(12)13(18)15-5-1-10(2-6-15)11-3-8-19-9-11/h3,8-10H,1-2,4-7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAIIQRGOZIKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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